N-Cyclohexyl-desmethyl Bimatoprost
Description
N-Cyclohexyl-desmethyl Bimatoprost (chemical formula: C₂₉H₄₃NO₄; molecular weight: 469.66 g/mol) is a synthetic analog derived from bimatoprost, a prostamide F2α analog widely used for glaucoma treatment and eyelash growth enhancement . Structurally, it features a cyclohexyl amide group at the C-1 position of the alpha chain, replacing the ethyl amide group found in bimatoprost. While bimatoprost is approved for clinical use, this compound is primarily utilized as a research intermediate or pharmaceutical standard .
Properties
Molecular Formula |
C₂₉H₄₃NO₄ |
|---|---|
Molecular Weight |
469.66 |
Synonyms |
N-Cyclohexyl Bimatoprostamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
The table below summarizes key structural differences between N-Cyclohexyl-desmethyl Bimatoprost and related prostaglandin analogs:
| Compound | Molecular Formula | Key Functional Groups | Receptor Target | Clinical/Research Use |
|---|---|---|---|---|
| This compound | C₂₉H₄₃NO₄ | Cyclohexyl amide, hydroxyls | Prostamide/FP receptors* | Research/Intermediate |
| Bimatoprost | C₂₅H₃₇NO₄ | Ethyl amide, hydroxyls | Prostamide receptors | Glaucoma, Eyelash growth |
| Latanoprost | C₂₆H₄₀O₅ | Isopropyl ester | FP receptors | Glaucoma |
| Travoprost | C₂₆H₃₅F₃O₄ | Trifluorophenoxy group | FP receptors | Glaucoma |
Key Observations :
- Amide vs. Ester Groups: Bimatoprost and its derivatives (e.g., N-Cyclohexyl-desmethyl) feature an amide group, whereas latanoprost and travoprost have ester moieties. This difference impacts receptor specificity; bimatoprost activates prostamide receptors, while latanoprost/travoprost target FP receptors .
Pharmacodynamic and Clinical Comparisons
Intraocular Pressure (IOP) Reduction
- Bimatoprost: Reduces IOP by enhancing uveoscleral and trabecular outflow.
- Latanoprost: Acts via FP receptors after hydrolysis to latanoprost acid. Despite lower aqueous humor concentrations of its active metabolite, it remains clinically effective, though slightly less potent than bimatoprost .
- This compound: No direct clinical data exist. However, structural analogs with modified amide groups (e.g., ethyl to cyclohexyl) may alter receptor binding kinetics. Preclinical studies suggest that amide group substitutions can reduce FP receptor affinity by >100-fold .
Hypertrichotic Effects
- Bimatoprost : Promotes hair growth via prostamide receptor-mediated upregulation of β-catenin, CDK2, and Cyclin E in dermal papilla cells. It remains intact in cutaneous tissues without metabolic degradation .
- This compound: The cyclohexyl group may enhance stability in lipid-rich environments (e.g., skin), but reduced receptor affinity could diminish hypertrichotic effects. No studies confirm this hypothesis .
Research Findings and Mechanistic Insights
Receptor Binding and Signaling
- Bimatoprost: Binds prostamide receptors with EC₅₀ values of 26–112 nM in human fibroblasts and trabecular meshwork cells.
- Latanoprost Acid: Activates FP receptors with EC₅₀ values of 35–59 nM but shows weak activity in ciliary muscle cells (EC₅₀: 124–198 nM) .
- This compound : Structural modeling suggests that the bulky cyclohexyl group may sterically hinder receptor interaction, reducing potency compared to bimatoprost .
Metabolic Stability
- This compound : The cyclohexyl group may slow enzymatic degradation, prolonging half-life. However, this remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
